molecular formula C18H21NOS2 B2945534 2-(cyclopentylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide CAS No. 1795299-10-3

2-(cyclopentylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide

Cat. No.: B2945534
CAS No.: 1795299-10-3
M. Wt: 331.49
InChI Key: BHCYZNOCXDFAPF-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide is an organic compound that features a cyclopentylthio group and a thiophen-3-yl benzyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopentylthio group: This can be achieved by reacting cyclopentylthiol with an appropriate halide under basic conditions.

    Introduction of the thiophen-3-yl benzyl group: This step involves the coupling of a thiophen-3-yl benzyl halide with an appropriate nucleophile.

    Formation of the acetamide backbone: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide would depend on its specific application. For example, if the compound is being investigated for its therapeutic properties, its mechanism of action may involve interaction with specific molecular targets such as enzymes, receptors, or signaling pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopentylthio)-N-(2-(thiophen-2-yl)benzyl)acetamide
  • 2-(cyclopentylthio)-N-(2-(thiophen-4-yl)benzyl)acetamide
  • 2-(cyclohexylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide

Uniqueness

2-(cyclopentylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[(2-thiophen-3-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS2/c20-18(13-22-16-6-2-3-7-16)19-11-14-5-1-4-8-17(14)15-9-10-21-12-15/h1,4-5,8-10,12,16H,2-3,6-7,11,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCYZNOCXDFAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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